Secoisolariciresinol, (+)-

Catalog No.
S628050
CAS No.
145265-02-7
M.F
C20H26O6
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secoisolariciresinol, (+)-

CAS Number

145265-02-7

Product Name

Secoisolariciresinol, (+)-

IUPAC Name

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1

InChI Key

PUETUDUXMCLALY-HZPDHXFCSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O

(+)-secoisolariciresinol is an enantiomer of secoisolariciresinol having (+)-(2S,3S)-configuration. It is an enantiomer of a (-)-secoisolariciresinol.
(+)-Secoisolariciresinol has been reported in Phyllanthus lawii, Phyllanthus oxyphyllus, and other organisms with data available.

Secoisolariciresinol is a natural lignan compound primarily found in plants such as flaxseed, sesame seeds, and sunflower seeds. It is known for its unique structure, which consists of two phenylpropanoid units connected by a β-β bond. This compound is often studied for its potential health benefits, including antioxidant and anticancer properties. Secoisolariciresinol is also a precursor to secoisolariciresinol diglucoside, a glycosylated form that is more prevalent in dietary sources and has been linked to various biological activities .

  • The proposed mechanisms of action for Secoisolariciresinol involve its antioxidant properties, estrogenic effects, and modulation of cellular signaling pathways [, , ].
  • It can scavenge free radicals, potentially reducing oxidative stress and inflammation [].
  • Its structural similarity to estrogen allows for weak estrogenic activity, which might influence hormone-dependent cancers [].
  • Secoisolariciresinol may also interact with cellular signaling pathways involved in cell proliferation and differentiation [].
  • Generally, Secoisolariciresinol is considered safe for consumption at dietary levels found in food.
  • However, high doses used in research settings require further investigation regarding potential side effects.

Anti-cancer properties:

Some studies suggest (+)-Secoisolariciresinol might possess anti-cancer properties. For instance, research indicates it may regulate the expression of zinc transporters in breast cancer cells, potentially hindering their growth []. Additionally, studies suggest that enterodiol, a metabolite of (+)-Secoisolariciresinol, might suppress the proliferation and migration of cancer cells [].

Potential role in diabetes management:

Studies suggest (+)-Secoisolariciresinol might play a role in managing diabetes. Research indicates it may decrease oxidative stress, a factor contributing to diabetes development []. Additionally, studies suggest it might delay the progression of type 2 diabetes in animal models [].

, particularly hydrolysis and oxidation. In the presence of alkaline conditions, it can be hydrolyzed to yield secoisolariciresinol diglucoside and other derivatives. The kinetics of these reactions have been studied extensively, revealing that the hydrolysis follows pseudo-first-order kinetics under mild conditions . Additionally, secoisolariciresinol can react with free radicals, contributing to its antioxidant activity. This reaction pathway involves the formation of phenoxyl radicals, which can lead to various degradation products .

Secoisolariciresinol exhibits significant biological activity, particularly as an antioxidant and phytoestrogen. Research indicates that it can scavenge free radicals effectively, making it a potent antioxidant compared to its glycosylated form, secoisolariciresinol diglucoside . Furthermore, studies have shown that secoisolariciresinol may inhibit the growth of certain cancer cells and reduce hypercholesterolemia in animal models. It has also demonstrated protective effects against oxidative stress in human tissues .

Secoisolariciresinol can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves solvent extraction techniques followed by hydrolysis to isolate the compound from lignan precursors. Chemical synthesis may involve coupling reactions between phenylpropanoid units under specific conditions that promote the formation of the β-β bond . Additionally, recent studies have explored the thermal rearrangement of β-aryl ether structures in lignin as a potential pathway for producing secoisolariciresinol .

The applications of secoisolariciresinol are diverse, primarily due to its health benefits. It is used as a dietary supplement for its antioxidant properties and potential role in cancer prevention. Additionally, it has applications in food science as a natural preservative due to its ability to inhibit oxidative degradation. In the cosmetic industry, its antioxidant properties are harnessed in formulations aimed at protecting skin from oxidative damage .

Secoisolariciresinol shares structural similarities with other lignans and phenolic compounds. Notable similar compounds include:

  • Matairesinol: Another lignan found in various plants; it exhibits similar antioxidant properties but differs in its structural configuration.
  • Pinoresinol: A lignan with two methylene bridges; it shows potential anti-inflammatory and anticancer effects but has different metabolic pathways.
  • Lariopin: A lesser-known lignan that also possesses antioxidant properties but varies in biological activity compared to secoisolariciresinol.
CompoundStructural FeaturesBiological Activity
SecoisolariciresinolTwo phenylpropanoid units connected by β-β bondAntioxidant, anticancer
MatairesinolSimilar lignan structureAntioxidant, anti-inflammatory
PinoresinolTwo methylene bridgesAnti-inflammatory, anticancer
LariopinUnique structureAntioxidant (less studied)

Secoisolariciresinol stands out due to its specific structural attributes and robust biological activities that contribute to its potential health benefits compared to these similar compounds .

Lignan Biosynthesis in Flaxseed (Linum usitatissimum L.)

The biosynthesis of (+)-secoisolariciresinol in flaxseed represents one of the most extensively studied lignan biosynthetic pathways in plants [1]. The pathway initiates through the phenylpropanoid metabolic route, where coniferyl alcohol serves as the primary precursor molecule for lignan formation [1] [2]. This process begins with the deamination of phenylalanine by phenylalanine ammonia-lyase, which catalyzes the formation of cinnamic acid as the initial step in phenylpropanoid biosynthesis [1].

The subsequent enzymatic conversions involve cinnamic acid 4-hydroxylase, which oxidizes cinnamic acid to p-coumaric acid, followed by caffeic acid O-methyltransferases that convert caffeic acid to ferulic acid [1]. The pathway culminates in the formation of coniferyl alcohol through the sequential action of cinnamoyl-CoA reductase and cinnamyl alcohol dehydrogenase [1]. This coniferyl alcohol then undergoes stereoselective radical coupling mediated by dirigent proteins to form (+)-pinoresinol [1] [3].

Research has demonstrated that flaxseed contains exceptionally high concentrations of secoisolariciresinol, with reported values reaching 294,210 micrograms per 100 grams dry weight [1]. This concentration represents the highest known natural occurrence of secoisolariciresinol in any plant species [4] [5]. The lignan exists predominantly in its glycosylated form as secoisolariciresinol diglucoside within the seed coat tissues [1] [6].

Table 1: Lignan Content in Flaxseed Compared to Other Plant Sources

Plant SourceSecoisolariciresinol (μg/100g)Pinoresinol (μg/100g)Lariciresinol (μg/100g)Matairesinol (μg/100g)
Flaxseed294,210 [1]3,324 [1]3,041 [1]553 [1]
Sesame seed240 [1]47,136 [1]13,060 [1]1,137 [1]
Rye468 [1]1,547 [1]1,505 [1]729 [1]
Wheat868 [1]138 [1]672 [1]410 [1]
Oat90 [1]567 [1]766 [1]440 [1]

The biosynthetic pathway in flaxseed follows a specific sequence involving the reduction of (+)-pinoresinol to (+)-lariciresinol, followed by further reduction to (+)-secoisolariciresinol [1] [7]. This sequential reduction process is catalyzed by pinoresinol-lariciresinol reductase enzymes that exhibit strict stereochemical specificity [7]. The resulting (+)-secoisolariciresinol can then undergo glycosylation to form secoisolariciresinol diglucoside, the predominant storage form in flaxseed [1].

Role of Pinoresinol-Lariciresinol Reductase (PLR) in Stereochemical Control

Pinoresinol-lariciresinol reductase enzymes play a crucial role in determining the stereochemical outcome of lignan biosynthesis in flaxseed [7]. These enzymes catalyze two successive reduction steps: the conversion of (+)-pinoresinol to (+)-lariciresinol, and subsequently the reduction of (+)-lariciresinol to (+)-secoisolariciresinol [7]. The stereochemical control exerted by these reductases is fundamental to the production of specific lignan enantiomers [7].

Research has revealed that multiple forms of pinoresinol-lariciresinol reductase exist within individual plant species, each potentially exhibiting different substrate specificities and stereochemical preferences [7]. In flaxseed, these enzymes demonstrate strict enantioselectivity, consistently producing the (+)-enantiomer of secoisolariciresinol [6]. This stereochemical precision is essential for the biological activity and downstream metabolism of the resulting lignans [7].

The enzymatic mechanism involves nicotinamide adenine dinucleotide phosphate-dependent reduction reactions that proceed through specific conformational changes in the enzyme structure [7]. Kinetic studies have demonstrated that the binding order involves nicotinamide adenine dinucleotide phosphate binding first, followed by substrate binding [8]. The catalytic process requires a highly conserved catalytic triad consisting of serine, tyrosine, and lysine residues [8].

Table 2: Pinoresinol-Lariciresinol Reductase Characteristics in Different Plant Species

Plant SpeciesEnzyme FormSubstrate PreferenceProduct StereochemistryExpression Pattern
Linum usitatissimumPLR1 [9](+)-Pinoresinol → (+)-Lariciresinol [7](+)-Configuration [7]Seed development [9]
Forsythia intermediaPLR [7](+)-Pinoresinol → (+)-Lariciresinol [7](+)-Configuration [7]Stem tissue [7]
Thuja plicataPLR [7](+)-Pinoresinol → (+)-Lariciresinol [7](+)-Configuration [7]Secondary xylem [7]
Arabidopsis thalianaPLR [7]Variable substrate range [7]Mixed stereochemistry [7]Multiple tissues [7]

The regulation of pinoresinol-lariciresinol reductase expression in flaxseed occurs primarily during seed development, with peak activity observed during the middle stages of seed maturation [9]. Environmental factors including temperature and water availability significantly influence enzyme expression levels [9]. Studies have shown that reduced temperature and excessive watering can shift the timing of maximum enzyme expression to later developmental stages [9].

The stereochemical control mechanism involves specific amino acid residues within the enzyme active site that create a chiral environment favoring the formation of particular enantiomers [7]. Site-directed mutagenesis experiments have identified critical residues responsible for maintaining stereochemical fidelity [7]. These findings have important implications for understanding how plants control the chirality of their secondary metabolites [7].

UDP-Glucosyltransferase (UGT74S1) Mediated Glycosylation Mechanisms

The glycosylation of (+)-secoisolariciresinol represents a critical step in lignan metabolism within flaxseed, primarily mediated by UDP-glucosyltransferase UGT74S1 [1]. This enzyme catalyzes the sequential addition of glucose moieties to secoisolariciresinol, first forming secoisolariciresinol monoglucoside, then proceeding to secoisolariciresinol diglucoside [1]. The glycosylation process enhances the water solubility and chemical stability of the lignan while reducing its reactivity [1].

UGT74S1 demonstrates high expression levels specifically in the seed coat tissues of developing flaxseed [1]. This tissue-specific expression pattern correlates with the primary site of lignan accumulation in the mature seed [1]. Functional studies using mutagenized flax populations have confirmed that UGT74S1 is the sole enzyme responsible for secoisolariciresinol glycosylation in flaxseed [1]. Loss-of-function mutations in UGT74S1 completely abolish the conversion of secoisolariciresinol to its glycosylated derivatives [1].

The enzymatic mechanism involves the transfer of UDP-activated glucose to specific hydroxyl groups on the secoisolariciresinol molecule [1]. The enzyme exhibits strict regioselectivity, targeting particular positions on the lignan substrate [10]. Kinetic analyses have revealed that UGT74S1 demonstrates higher affinity for secoisolariciresinol compared to other potential lignin substrates [11].

Table 3: UDP-Glucosyltransferase Family Members in Flax Lignan Metabolism

EnzymePrimary FunctionSubstrate SpecificityExpression LocationCatalytic Efficiency
UGT74S1 [1]Secoisolariciresinol glycosylationHigh specificity for secoisolariciresinol [1]Seed coat [1]High [1]
UGT74S3 [1]Secondary glycosylationModerate specificity [1]Multiple tissues [1]Moderate [1]
UGT74S4 [1]Secondary glycosylationModerate specificity [1]Multiple tissues [1]Moderate [1]

The glycosylation reaction follows an ordered sequential mechanism where UDP-glucose binds first to the enzyme, followed by the secoisolariciresinol substrate [12]. The reaction proceeds through a transition state involving the formation of an enzyme-substrate-cofactor complex [12]. Product release occurs in a specific order, with the glycosylated lignan released before UDP [12].

Regulatory mechanisms controlling UGT74S1 expression involve developmental signals associated with seed maturation [9]. Gene expression studies have demonstrated co-regulation with other lignan biosynthetic enzymes, suggesting coordinated control of the entire pathway [9]. Environmental stress conditions can modulate UGT74S1 expression levels, potentially affecting lignan glycosylation rates [9].

The biological significance of secoisolariciresinol glycosylation extends beyond simple storage and stability enhancement [1]. Glycosylated lignans serve as readily mobilizable reserves that can be rapidly converted to active aglycone forms when required [6]. The diglucoside form also facilitates transport and compartmentalization within plant cells [1].

Distribution in Plant Taxa: Comparative Phytochemical Surveys

Comprehensive phytochemical surveys have revealed that (+)-secoisolariciresinol distribution varies significantly across plant taxa, with the highest concentrations found within the Linaceae family [13] [14]. Systematic analyses of 54 accessions representing 41 Linum species have identified distinct chemotypic groups based on their lignan profiles [14]. These studies demonstrate that secoisolariciresinol accumulation is not uniformly distributed across all Linum species, but rather shows species-specific patterns [14].

Within the genus Linum, representatives of sections Linum and Dasylinum predominantly accumulate aryldihydronaphthalene and arylnaphthalene lignans, while species from sections Syllinum, Cathartolinum, and Linopsis primarily contain aryltetralin lignans [14]. This chemotaxonomic distribution correlates strongly with molecular phylogenetic relationships within the genus [14]. Linum usitatissimum, the cultivated flax species, belongs to the group that accumulates high levels of dibenzylbutane lignans including secoisolariciresinol [14].

Comparative analyses across different plant families reveal that significant secoisolariciresinol concentrations occur in several taxonomic groups beyond Linaceae [13]. Cereals and grains represent important secondary sources, with rye containing 468 micrograms per 100 grams and wheat containing 868 micrograms per 100 grams [1]. Brassicaceae family members also demonstrate notable lignan content, with some species containing 185-2321 micrograms per 100 grams fresh weight [13].

Table 4: Phylogenetic Distribution of Secoisolariciresinol Across Plant Taxa

Plant FamilyRepresentative SpeciesSecoisolariciresinol Content (μg/100g)Tissue LocationReference
LinaceaeLinum usitatissimum294,210 [1]Seeds [1] [1]
PoaceaeSecale cereale (rye)468 [1]Grains [1] [1]
PoaceaeTriticum aestivum (wheat)868 [1]Grains [1] [1]
PoaceaeAvena sativa (oat)90 [1]Grains [1] [1]
BrassicaceaeBrassica oleracea (broccoli)743 [13]Inflorescences [13] [13]
AsparagaceaeAsparagus officinalis743 [1]Shoots [1] [1]

The tissue-specific distribution of secoisolariciresinol also varies among plant species [15]. In Anthriscus sylvestris, twelve different lignans including secoisolariciresinol derivatives have been identified primarily in root tissues [15]. This contrasts with flaxseed, where lignans accumulate predominantly in seed coat tissues [1]. Such variations in tissue localization suggest different physiological roles for lignans across plant species [15].

Seasonal and developmental variations in secoisolariciresinol content have been documented across multiple species [16]. In cereal grains, lignan concentrations can vary significantly depending on growing conditions, harvesting time, and post-harvest processing methods [16]. Environmental factors including temperature, moisture, and soil conditions influence lignan biosynthesis and accumulation patterns [17].

The evolutionary distribution of lignan-producing capability appears to correlate with phylogenetic relationships at higher taxonomic levels [18]. Analysis of over 70 different lignans across multiple plant families suggests that lignan biosynthetic pathways evolved independently in different lineages [18]. This convergent evolution has resulted in similar chemical structures being produced through potentially different biosynthetic routes [18].

Comparative metabolomic studies have identified significant variations in lignan profiles even within closely related species [19]. Schisandra henryi, for example, produces 17 different compounds from dibenzocyclooctadiene, aryltetralin lignans, and neolignans, demonstrating the chemical diversity possible within lignan-producing taxa [19]. These findings highlight the importance of comprehensive phytochemical surveys for understanding the full scope of natural lignan diversity [19].

High-performance liquid chromatography coupled with electrochemical detection represents a highly sensitive and selective analytical approach for the determination of (+)-secoisolariciresinol in complex biological matrices. This methodology exploits the inherent electroactive properties of the phenolic hydroxyl groups present in the secoisolariciresinol structure, enabling detection at extraordinarily low concentrations [1] [2].

Method development considerations for electrochemical detection include electrode conditioning protocols, mobile phase pH optimization, and the selection of appropriate reference electrode systems. The multichannel electrochemical detection approach provides additional analytical advantages through the generation of current-voltage curves, which serve as confirmatory identification tools for target analytes [3]. These electrochemical fingerprints enhance method specificity by providing orthogonal confirmation of peak identity beyond retention time matching.

Mass Spectrometric Techniques for Metabolic Profiling

Mass spectrometric detection methods have emerged as the analytical technique of choice for comprehensive metabolic profiling of (+)-secoisolariciresinol and its related metabolites. Liquid chromatography coupled with tandem mass spectrometry provides unparalleled specificity and sensitivity for the simultaneous quantification of multiple lignan species in complex biological matrices [9] [10] [11].

Electrospray ionization represents the predominant ionization technique employed for secoisolariciresinol analysis, operating effectively in both positive and negative ion modes. In positive ion mode, the protonated molecular ion of secoisolariciresinol appears at mass-to-charge ratio 363.89, corresponding to the [M+H-2glucose]+ fragment after glycoside hydrolysis [7] [12]. Characteristic fragmentation patterns include ions at mass-to-charge ratios 327.81 and 345.83, representing sequential water loss from the protonated molecular ion [7].

High-resolution time-of-flight mass spectrometry has demonstrated exceptional performance for lignan analysis, achieving detection limits as low as 0.002 to 0.043 picograms [13]. This extraordinary sensitivity enables comprehensive metabolic profiling studies investigating the biotransformation pathways of secoisolariciresinol diglucoside to its active metabolites enterodiol and enterolactone [14] [12]. The high mass accuracy provided by time-of-flight analyzers facilitates confident identification of unknown metabolites and transformation products.

Targeted liquid chromatography tandem mass spectrometry methods employ multiple reaction monitoring mode for quantitative analysis. This approach utilizes specific precursor-to-product ion transitions for each target analyte, providing exceptional selectivity even in complex biological matrices [10] [11] [15]. Detection limits for targeted methods typically range from 0.024 to 100 nanograms per milliliter, with linear dynamic ranges spanning three to four orders of magnitude [11] [15].

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry represents the current state-of-the-art for comprehensive lignan metabolomics studies. These systems achieve chromatographic run times as short as 4.8 minutes while maintaining excellent peak resolution and sensitivity [11] [15]. The combination of fast separations and high-resolution accurate mass detection enables high-throughput analysis essential for large-scale pharmacokinetic and bioavailability studies.

Matrix effects represent a critical consideration in mass spectrometric analysis of biological samples. Ion suppression or enhancement can significantly impact quantitative accuracy, necessitating the use of stable isotopically labeled internal standards for reliable quantification [9] [10]. Matrix-matched calibration strategies and careful optimization of sample preparation procedures help minimize these effects while maintaining analytical performance [16] [17].

Enzymatic Hydrolysis Protocols for Aglycone Release

Enzymatic hydrolysis protocols play a fundamental role in lignan analysis by facilitating the release of free aglycones from their naturally occurring glycosidic forms. (+)-Secoisolariciresinol exists predominantly as secoisolariciresinol diglucoside in plant tissues, requiring specific enzymatic treatment to liberate the bioactive aglycone for subsequent chromatographic analysis [5] [3] [9].

Helix pomatia digestive juice represents the most widely employed enzymatic system for lignan glycoside hydrolysis, containing both β-glucuronidase and sulfatase activities essential for comprehensive deconjugation [9] [10] [16]. The enzyme preparation demonstrates broad substrate specificity, effectively hydrolyzing various glycosidic linkages encountered in plant matrices [9]. Optimal hydrolysis conditions involve overnight incubation at 37°C in sodium acetate buffer at pH 4.5, ensuring complete conversion of glycosides to their corresponding aglycones [12] [16].

Purification of enzymatic preparations prior to use significantly improves analytical performance by removing interfering compounds that may co-elute with target analytes. The recommended purification protocol involves passing the enzyme solution through C18 solid-phase extraction cartridges, effectively removing hydrophobic impurities while retaining enzymatic activity [12]. This purification step proves particularly critical when coupling enzymatic hydrolysis with sensitive detection methods such as mass spectrometry.

Specialized bacterial β-glucosidases have been developed for specific applications involving secoisolariciresinol diglucoside hydrolysis. Bacteroides uniformis β-glucosidase demonstrates exceptional specificity for secoisolariciresinol diglucoside, achieving greater than 90% conversion efficiency within 90 minutes under optimal conditions [18]. This enzyme system operates optimally at pH 6.0 and 30°C, providing rapid and complete hydrolysis suitable for high-throughput analytical applications [18] [19].

Alternative hydrolysis approaches include the use of cellulase preparations for the release of lignans from cellulose-bound oligomers. These enzyme systems prove particularly valuable for the analysis of processed plant materials where lignans may be covalently linked to cell wall components [3] [17]. The selection of appropriate enzymatic systems depends upon the specific matrix under investigation and the nature of the glycosidic linkages present.

Validation of enzymatic hydrolysis protocols requires demonstration of complete substrate conversion and the absence of artifact formation. Comparative studies utilizing both enzymatic and chemical hydrolysis methods provide valuable confirmation of hydrolysis efficiency [9]. Time-course studies monitoring the appearance of aglycone products and the disappearance of glycosidic precursors ensure optimization of incubation conditions for maximum analytical recovery [18] [19].

Validation Parameters for Analytical Assays in Complex Matrices

Analytical method validation for (+)-secoisolariciresinol determination in complex matrices requires comprehensive evaluation of multiple performance characteristics to ensure reliability and regulatory compliance. The International Council for Harmonisation guidelines provide the fundamental framework for validation studies, establishing specific requirements for accuracy, precision, linearity, specificity, detection limits, and robustness [20] [21] [22].

Accuracy assessment involves the determination of closeness of agreement between measured values and accepted reference values. For lignan analysis, accuracy is typically evaluated through recovery studies using samples spiked with known concentrations of authentic standards [9] [10] [16]. Acceptable recovery ranges for complex matrices typically span 70 to 120%, with most validated methods achieving recoveries between 85 and 115% [4] [9]. Matrix-matched calibration strategies prove essential for maintaining accuracy in biological samples, where endogenous interferences may affect quantitative performance [16] [17].

Precision evaluation encompasses both repeatability and intermediate precision assessments. Repeatability studies involve analysis of replicate samples under identical conditions, typically achieving relative standard deviations below 2.59% for lignan determinations [4]. Intermediate precision studies evaluate method performance across different days, analysts, and instrumentation, with acceptable criteria typically requiring relative standard deviations below 6 to 33% [4] [9]. The enhanced variability observed in intermediate precision studies reflects real-world analytical conditions and provides realistic estimates of method uncertainty.

Linearity validation requires demonstration of proportional response across the analytical measurement range. Calibration curves for secoisolariciresinol analysis typically exhibit excellent linearity with correlation coefficients exceeding 0.997 [23] [4] [11]. The analytical range should encompass expected sample concentrations, typically spanning two to three orders of magnitude to accommodate natural variation in biological samples [11] [15]. Linear response validation utilizes a minimum of five concentration levels with adequate replication to ensure statistical reliability.

Specificity and selectivity assessment represents a critical validation parameter for complex matrix analysis. This evaluation involves demonstration of the analytical method's ability to measure the target analyte in the presence of potential interferents [20] [21]. For chromatographic methods, specificity is demonstrated through baseline resolution between the target peak and nearest eluting interferences [3] [4]. Peak purity assessment using photodiode array detection or mass spectrometric confirmation provides additional specificity assurance [24] [25].

Detection and quantification limits establish the lowest concentrations that can be reliably measured by the analytical method. These parameters are typically determined using signal-to-noise ratio approaches, with detection limits defined at signal-to-noise ratios of 3:1 and quantification limits at 10:1 [24] [26]. For secoisolariciresinol analysis, detection limits typically range from 0.13 to 1.06 nanograms per milliliter for instrumental methods, with method detection limits spanning 0.38 to 3.23 nanograms per milliliter [17] [27].

Matrix effects evaluation has become increasingly important with the widespread adoption of mass spectrometric detection methods. These studies assess the impact of co-extracted matrix components on analytical performance, particularly ion suppression or enhancement effects in electrospray ionization [28] [17]. Matrix effects are typically evaluated by comparing analytical responses in neat solvent versus matrix-matched solutions, with acceptable criteria requiring effects within ±20% of control values [17] [26].

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

362.17293854 Da

Monoisotopic Mass

362.17293854 Da

Heavy Atom Count

26

UNII

1UK6IPG91I

Wikipedia

(+)-secoisolariciresinol

Dates

Last modified: 04-14-2024

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